L-ABRINE (METHYL-D3)
Description
Historical Trajectories of L-Abrine Research and Deuterated Analogs
L-Abrine, also known as N-methyl-L-tryptophan, was first identified in the seeds of Abrus precatorius (rosary pea). aip.org Historically, research on L-Abrine was closely linked to the study of abrin (B1169949), a highly toxic protein also found in these seeds. medchemexpress.comresearchgate.net L-Abrine itself is considered a biomarker for exposure to abrin. medchemexpress.comoup.comresearchgate.net Early studies focused on the isolation, chemical characterization, and toxicological significance of L-Abrine. aip.orgoup.com
The advent of stable isotope labeling methodologies marked a significant turning point in biochemical and analytical research. The development of deuterated analogs, such as L-ABRINE (METHYL-D3), provided researchers with powerful tools for a variety of applications. Initially, deuterium (B1214612) labeling was primarily used in mechanistic, spectroscopic, and tracer studies. acs.org Over time, the application of deuterated compounds has expanded significantly, with a growing appreciation for their ability to improve the pharmacokinetic and safety profiles of drugs. nih.gov This has led to the development and even FDA approval of deuterated pharmaceuticals. acs.orgnih.gov The synthesis of specific deuterated compounds like L-ABRINE (METHYL-D3) has been driven by the need for highly accurate internal standards in quantitative mass spectrometry-based analyses. researchgate.netbiocrick.com
Rationale and Advantages of Deuterium Labeling in Biochemical Research
Deuterium labeling involves the substitution of hydrogen atoms with their heavier isotope, deuterium. This seemingly subtle change offers several distinct advantages in biochemical research, primarily centered around the kinetic isotope effect (KIE) and its utility in mass spectrometry. acs.orgresearchgate.net
Key Advantages of Deuterium Labeling:
Internal Standards in Mass Spectrometry: Deuterated compounds are considered the gold standard for internal standards in quantitative mass spectrometry. researchgate.netx-chemrx.com They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, including extraction recovery and chromatographic retention times. researchgate.net However, their increased mass allows them to be clearly distinguished by the mass spectrometer, enabling highly accurate and precise quantification of the target analyte. researchgate.net
Probing Reaction Mechanisms: The C-D bond is stronger than the C-H bond, leading to a slower reaction rate when this bond is broken in the rate-determining step of a reaction. acs.org This phenomenon, known as the kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. acs.orgresearchgate.net
Metabolic and Pharmacokinetic Studies: Deuterium labeling can significantly alter the metabolism of a compound by slowing down metabolic processes that involve the cleavage of a carbon-hydrogen bond. acs.orgnih.gov This "metabolic switching" can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govresearchgate.net
Proteome-wide Turnover Analysis: Deuterium oxide (D₂O) labeling is a cost-effective and versatile method for studying the turnover rates of proteins on a large scale. nih.govbiorxiv.orgnih.gov By incorporating deuterium into newly synthesized proteins, researchers can track their synthesis and degradation over time. nih.govbiorxiv.org
Scope and Significance of L-ABRINE (METHYL-D3) within Contemporary Research Paradigms
In the landscape of modern research, L-ABRINE (METHYL-D3) holds significant importance, primarily as a critical analytical standard. Its primary application lies in the field of toxicology and clinical chemistry, where it is used for the accurate quantification of L-Abrine as a biomarker for abrin poisoning. researchgate.netbiocrick.comnih.gov
The use of a stable isotope-labeled internal standard like L-ABRINE (METHYL-D3) is crucial for overcoming matrix effects and ensuring the reliability of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netepa.gov This is particularly important when analyzing complex biological samples like urine. oup.comresearchgate.netbiocrick.com The development and availability of L-ABRINE (METHYL-D3) has enhanced the accuracy and reproducibility of methods for detecting abrin exposure. researchgate.netbiocrick.com
Furthermore, the principles underlying the use of L-ABRINE (METHYL-D3) extend to the broader fields of metabolomics and drug development. The demand for high-quality, isotopically labeled standards is continuously growing as researchers strive for more sensitive and accurate quantitative data in these areas. fujifilm.comckisotopes.com The synthesis and application of compounds like L-ABRINE (METHYL-D3) exemplify the ongoing trend of using stable isotopes to push the boundaries of analytical science.
Table 1: Properties of L-Abrine
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₄N₂O₂ caymanchem.com |
| Molar Mass | 218.3 g/mol caymanchem.com |
| Appearance | Solid |
| Melting Point | >300 °C (decomposes) sigmaaldrich.com |
| CAS Number | 526-31-8 caymanchem.comsigmaaldrich.com |
Table 2: Chemical Information for L-ABRINE (METHYL-D3)
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₁D₃N₂O₂ clearsynth.com |
| Molar Mass | 221.27 g/mol clearsynth.com |
| CAS Number | 1313730-02-7 clearsynth.com |
| Isotopic Purity | Typically ≥98% fujifilm.comreertech.com |
Properties
Molecular Weight |
221.27 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies
Chemical Synthesis Approaches for L-ABRINE (METHYL-D3)
The creation of L-Abrine (methyl-D3) involves the specific introduction of a trideuterated methyl group onto the indole (B1671886) nitrogen of L-tryptophan. This requires synthetic strategies that are both regioselective and compatible with the sensitive amino acid structure.
Palladium-Catalyzed Reaction Pathways
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool in modern organic synthesis, adaptable for the N-methylation of indole-containing compounds like L-tryptophan, the precursor to L-Abrine. While direct literature on the synthesis of L-Abrine (methyl-D3) is proprietary, the pathway can be inferred from established palladium-catalyzed N-methylation methodologies applied to amines and related heterocycles. nih.govsci-hub.se
A plausible synthetic route would involve the N-methylation of a suitably protected L-tryptophan derivative. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a prominent strategy, utilizing methanol (B129727) as both the carbon and hydrogen source. nih.gov In the context of producing the deuterated analogue, deuterated methanol (CD₃OD) would serve as the ideal C1 and deuterium (B1214612) source. A commercial palladium on carbon (Pd/C) catalyst is often effective for this transformation. nih.govsci-hub.se
The general mechanism proceeds as follows:
Oxidation: The palladium catalyst facilitates the oxidation of the deuterated methanol (CD₃OD) to deuterated formaldehyde (B43269) (D₂CO).
Condensation: The protected L-tryptophan derivative reacts with the in-situ generated deuterated formaldehyde to form a deuterated hemiaminal intermediate, which then dehydrates to a deuterated iminium ion.
Reduction: The palladium hydride species, formed during the initial oxidation of methanol, reduces the iminium intermediate to yield the final N-trideuteromethylated product.
This approach is highly atom-economical and environmentally favorable. nih.gov Modifications to this general pathway could involve the use of other methylating agents, such as deuterated methyl iodide (CD₃I) or deuterated methylboronic acid, in conjunction with a suitable palladium catalyst and ligand system. acs.orgrsc.org For instance, palladium-catalyzed methylation of indoles has been successfully achieved using methylboronic acid. acs.org The choice of protecting groups for the amino acid functionality is critical to prevent side reactions and maintain stereochemical integrity.
General Principles of Stable Isotope-Labeled Compound Synthesis
The synthesis of stable isotope-labeled compounds (SILCs), including deuterated amino acids, is guided by several core principles to ensure the final product is suitable for its intended analytical application. chempep.comalfa-chemistry.com
Choice of Isotope: The selection of the stable isotope (e.g., ²H, ¹³C, ¹⁵N) is application-dependent. chempep.com For use as an internal standard in mass spectrometry, deuterium (²H) is often chosen due to its cost-effectiveness and the significant mass shift it provides. A mass difference of at least 3 atomic mass units (amu) between the analyte and the standard is recommended to avoid isotopic overlap. lgcstandards.com
Labeling Position: The isotopic label must be placed in a position that is chemically stable and not prone to exchange under experimental or physiological conditions. lgcstandards.com For L-Abrine (methyl-D3), methylation on the indole nitrogen is a stable position, unlike acidic protons on carboxyl or amine groups which can readily exchange in aqueous solutions.
Synthetic Strategy: The synthesis can be achieved through total chemical synthesis, semi-synthesis from a precursor, or biosynthetic methods. chempep.comalfa-chemistry.comchemjournal.kz Chemical synthesis offers precise control over the labeling pattern and position. chempep.com For L-Abrine (methyl-D3), a semi-synthetic approach starting from L-tryptophan is the most direct method.
Isotopic Enrichment: The goal is to achieve high isotopic enrichment, meaning a very high percentage of the molecules contain the desired number of isotopes. This maximizes the signal of the labeled standard and minimizes interference from unlabeled or partially labeled species. rsc.org
Chemical and Stereochemical Purity: The final labeled compound must be chemically pure and, for chiral molecules like amino acids, possess the correct stereochemistry (e.g., the L-configuration). chempep.com
Table 1: Key Considerations in Stable Isotope-Labeled Synthesis
| Principle | Description | Relevance to L-Abrine (methyl-D3) |
|---|---|---|
| Isotope Selection | Choice of non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N). chempep.com | Deuterium (D or ²H) is used for the methyl group to provide a +3 amu shift for MS-based quantification. |
| Labeling Position | Placement of the isotope on a chemically stable part of the molecule. lgcstandards.com | The methyl group on the indole nitrogen is not susceptible to H/D exchange. |
| Synthetic Route | Method used to incorporate the isotope (chemical, biosynthetic). alfa-chemistry.com | Chemical synthesis via N-methylation of L-tryptophan is most common. |
| Isotopic Enrichment | Maximizing the percentage of molecules containing the stable isotope. rsc.org | High D3 enrichment is crucial for a high-quality internal standard. |
| Chemical Purity | Ensuring the absence of chemical impurities from the synthesis. lgcstandards.com | Essential for accurate quantification and avoiding analytical interference. |
| Stereochemical Integrity | Maintaining the correct 3D structure of the molecule. | The L-configuration of the original tryptophan must be preserved. |
Evaluation of Isotopic Purity and Chemical Fidelity for Research Applications
For a stable isotope-labeled compound like L-Abrine (methyl-D3) to be effective as an internal standard, its isotopic enrichment and chemical integrity must be rigorously verified. lgcstandards.comrsc.org
The evaluation process confirms that the compound has the correct structure and that the isotopic label is present at the desired level and position. rsc.org High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this characterization. rsc.orggoogle.com
High-Resolution Mass Spectrometry (HRMS): HRMS is the cornerstone for determining isotopic purity. nih.govresearchgate.net By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.govalmacgroup.com
Procedure: A solution of the L-Abrine (methyl-D3) is analyzed by LC-HRMS. The mass spectrometer acquires a full scan spectrum of the compound.
Data Analysis: The spectrum will show a cluster of isotopic peaks. For L-Abrine (methyl-D3), the main peak will correspond to the molecule containing three deuterium atoms (D3). Smaller peaks will be present for the unlabeled (D0), partially labeled (D1, D2), and naturally occurring ¹³C-containing species. nih.govresearchgate.net
Calculation: Isotopic purity is calculated by integrating the peak areas of each isotopologue. The purity is typically expressed as the percentage of the D3 species relative to the sum of all deuterated and non-deuterated species (D0 to D3). rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and confirms the position of the isotopic label. rsc.orggoogle.com
¹H NMR (Proton NMR): In a ¹H NMR spectrum of a highly enriched L-Abrine (methyl-D3) sample, the signal corresponding to the N-methyl protons should be almost entirely absent. The presence of a small residual signal allows for the quantification of the unlabeled (D0) impurity. google.com
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, directly confirming the presence and location of the deuterium label.
¹³C NMR: The carbon of the CD₃ group will appear as a multiplet due to coupling with the three deuterium nuclei, confirming the D3 labeling on that specific carbon.
The combination of these techniques provides a comprehensive assessment, ensuring the chemical fidelity and isotopic purity of L-Abrine (methyl-D3) for its use in demanding research applications. rsc.org While SIL internal standards are generally preferred, it's noted that deuterium-labeled compounds can sometimes exhibit slight differences in chromatographic retention times compared to their non-labeled counterparts, a factor to consider during method development. nih.govscispace.com
Table 2: Analytical Techniques for Purity and Fidelity Evaluation
| Technique | Information Provided | Application to L-Abrine (methyl-D3) |
|---|---|---|
| LC-HRMS | Determines isotopic distribution and enrichment; assesses chemical purity. rsc.orgnih.gov | Quantifies the relative amounts of D0, D1, D2, and D3 species. Identifies synthesis-related impurities. |
| ¹H NMR | Confirms chemical structure and identifies the absence of protons at labeled sites. google.com | Absence of a signal at ~3.7 ppm (typical for N-CH₃ in indoles) confirms high D3 enrichment. |
| ²H NMR | Directly detects the presence and location of deuterium atoms. google.com | A signal at the N-methyl chemical shift provides direct evidence of D-labeling at the correct position. |
| ¹³C NMR | Confirms carbon skeleton and shows C-D coupling at labeled sites. | The N-methyl carbon signal will show a characteristic splitting pattern confirming it is a CD₃ group. |
Advanced Analytical Techniques for L Abrine Methyl D3
Mass Spectrometry-Based Quantification and Characterization
Mass spectrometry (MS) stands as a cornerstone for the analysis of L-Abrine (methyl-D3), offering unparalleled sensitivity and specificity. ckisotopes.com Various MS-based methodologies are tailored to meet specific analytical challenges, from quantification to structural elucidation.
Isotope Dilution Mass Spectrometry (IDMS) Protocols
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying compounds, including L-Abrine. ckisotopes.com This technique involves the addition of a known amount of an isotopically labeled standard, such as L-Abrine (methyl-D3), to a sample. ckisotopes.comnih.gov The ratio of the naturally occurring analyte to the isotopically labeled standard is then measured by mass spectrometry. This approach effectively corrects for sample loss during preparation and variations in instrument response, leading to highly precise and reproducible results. nih.gov
In a typical IDMS protocol for L-Abrine analysis in a biological matrix like urine, a specified volume of the sample is enriched with a solution of L-Abrine (methyl-D3) of a known concentration. nih.gov Following this, the sample undergoes an extraction process, often solid-phase extraction (SPE), to isolate the analyte and its labeled internal standard. nih.gov The final extract is then analyzed by a mass spectrometer. The use of a stable isotope-labeled internal standard like L-Abrine (methyl-D3) is crucial for accurate quantification, as it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, thus compensating for matrix effects. epa.govhubspotusercontent00.net
Table 1: Key Parameters in a Representative IDMS Protocol for L-Abrine
| Parameter | Value/Description | Source |
| Sample Volume | 200 µL (urine) | nih.gov |
| Internal Standard | 13CD3-L-abrine | nih.gov |
| Extraction Technique | Solid-Phase Extraction (SPE) | nih.gov |
| Limit of Detection | 5.0 ng/mL | nih.gov |
| Calibration Curve Range | 5–500 ng/mL | nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of L-Abrine in various matrices. nih.govmdpi.commdpi.com This method combines the separation capabilities of liquid chromatography with the high specificity of tandem mass spectrometry. mdpi.com
In a typical LC-MS/MS method, the sample containing L-Abrine and its deuterated internal standard, L-Abrine (methyl-D3), is first subjected to a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. researchgate.net The extract is then injected into an HPLC system, where the analytes are separated on a chromatographic column, often a reverse-phase C18 column. researchgate.netresearchgate.net The separated compounds then enter the mass spectrometer.
The mass spectrometer is operated in the positive ion mode (ESI+), where the analytes are ionized. mdpi.com Specific precursor-to-product ion transitions for both L-Abrine and L-Abrine (methyl-D3) are monitored using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net The use of a deuterated internal standard like L-Abrine (methyl-D3) is essential for accurate quantification, as it corrects for variations in extraction recovery and matrix effects. nih.govresearchgate.net
Table 2: Representative LC-MS/MS Parameters for L-Abrine Analysis
| Parameter | Description | Source |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) or solid-phase extraction | researchgate.net |
| LC Column | Waters CORTECS T3 or similar | researchgate.net |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) | researchgate.netresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Run Time | Approximately 2-5 minutes | researchgate.netresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique that can be applied to the analysis of L-Abrine, although it often requires a derivatization step to increase the volatility of the analyte. sigmaaldrich.comnews-medical.net Derivatization converts polar functional groups into less polar and more volatile derivatives suitable for GC analysis. sigmaaldrich.comjfda-online.com
For amino acids like L-Abrine, common derivatization techniques include silylation, which replaces active hydrogens with a nonpolar moiety. sigmaaldrich.com For instance, N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to create tert-butyl dimethylsilyl (TBDMS) derivatives that are more stable and less sensitive to moisture compared to other silylating agents. sigmaaldrich.com After derivatization, the sample is injected into the GC, where the derivatized L-Abrine and its deuterated counterpart are separated based on their boiling points and interactions with the stationary phase of the capillary column. lcms.cz The separated compounds then enter the mass spectrometer for detection and quantification. pubmedia.id
While LC-MS/MS is often preferred for its simpler sample preparation, GC-MS can offer high chromatographic resolution and is a valuable alternative, particularly in forensic and metabolic screening applications. news-medical.netnih.gov The use of a deuterated internal standard like L-Abrine (methyl-D3) is also critical in GC-MS to ensure accurate quantification by correcting for variations during derivatization and analysis.
Table 3: General GC-MS Workflow for Amino Acid Analysis
| Step | Description | Source |
| 1. Derivatization | Conversion of the analyte to a more volatile form (e.g., silylation). | sigmaaldrich.comjfda-online.com |
| 2. Injection | Introduction of the derivatized sample into the GC system. | pubmedia.id |
| 3. Separation | Separation of analytes on a capillary column based on volatility. | lcms.cz |
| 4. Ionization | Fragmentation of the separated compounds (e.g., Electron Ionization). | lcms.cz |
| 5. Detection | Mass analysis of the resulting fragments for identification and quantification. | pubmedia.id |
Multiple Reaction Monitoring (MRM) Strategies for Enhanced Selectivity
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry scan mode used for quantifying specific analytes in complex mixtures. nih.gov This technique is particularly valuable for the analysis of L-Abrine and its deuterated internal standard, L-Abrine (methyl-D3), in biological matrices where high background noise can be a challenge. researchgate.net
In an MRM experiment, the first stage of the tandem mass spectrometer (Q1) is set to select a specific precursor ion, which for L-Abrine corresponds to its protonated molecule [M+H]⁺. This precursor ion is then fragmented in the collision cell (q2), and a specific product ion is monitored by the third stage of the mass spectrometer (Q3). researchgate.net The specificity of MRM arises from monitoring a specific precursor-product ion transition, which significantly reduces chemical noise and enhances the signal-to-noise ratio. science.gov
For L-Abrine (methyl-D3), a distinct MRM transition is monitored, corresponding to its unique mass. By using MRM, it is possible to simultaneously quantify both the unlabeled L-Abrine and the labeled internal standard with high precision and accuracy. researchgate.net This targeted approach allows for the development of rapid and robust analytical methods for high-throughput screening. pubpub.org
Table 4: Illustrative MRM Transitions for Tryptophan and its Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Tryptophan | 205.1 | 146.1 | restek.com |
| Tryptophan-d5 | 210.1 | 150.1 | researchgate.net |
| L-Abrine (Hypothetical) | 219.1 | 160.1 | N/A |
| L-Abrine (methyl-D3) (Hypothetical) | 222.1 | 163.1 | N/A |
| Note: Specific MRM transitions for L-Abrine and L-Abrine (methyl-D3) are instrument-dependent and require empirical optimization. |
Electrospray Ionization (ESI) Principles in L-ABRINE (METHYL-D3) Analysis
Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with mass spectrometry for the analysis of polar molecules like L-Abrine and its deuterated analog. ckisotopes.com ESI is particularly well-suited for LC-MS applications as it allows for the direct ionization of analytes from a liquid phase into the gas phase. unimi.it
In the ESI process, a liquid containing the analyte is passed through a heated capillary to which a high voltage is applied. This creates a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase ions of the analyte. For L-Abrine, which is an amino acid, ESI typically produces a protonated molecule [M+H]⁺ in the positive ion mode. mdpi.com
The efficiency of the ESI process can be influenced by several factors, including the composition of the mobile phase, the flow rate, and the temperature and voltages of the ion source. unimi.it The use of a deuterated internal standard like L-Abrine (methyl-D3) is advantageous in ESI-MS because it has nearly identical ionization efficiency to the unlabeled analyte, ensuring that any variations in the ionization process affect both compounds equally, thus leading to more accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation and conformational analysis of molecules, including L-Abrine (methyl-D3). ckisotopes.combuchem.com Unlike mass spectrometry, which provides information about the mass-to-charge ratio of a molecule, NMR provides detailed information about the chemical environment of individual atoms within the molecule.
In NMR spectroscopy, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of certain atoms, such as ¹H (proton) and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure. scharlab.comlabinsights.nl
For L-Abrine (methyl-D3), ¹H NMR spectroscopy would show the signals for the protons in the molecule, while the signal for the methyl group would be absent or significantly reduced due to the replacement of protons with deuterium (B1214612). spectralservice.deepj-conferences.org Conversely, ²H (deuterium) NMR would specifically show a signal for the deuterated methyl group. spectralservice.deepj-conferences.org This allows for the confirmation of the isotopic labeling site and the determination of the degree of deuteration. spectralservice.de Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), can be used to further elucidate the connectivity and spatial relationships between atoms, providing a complete picture of the molecule's three-dimensional structure and conformation in solution.
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating L-Abrine from other components in a sample prior to its detection and quantification. mpg.de The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the assay, such as desired speed, resolution, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC methods are well-established for the analysis of L-Abrine in various matrices. nih.govnih.gov Development of these methods focuses on optimizing the separation of L-Abrine from potential interferences, ensuring a clean signal for quantification.
A key aspect of HPLC method development is the selection of an appropriate stationary phase (column) and mobile phase composition. For instance, a method for quantifying L-Abrine in human plasma utilizes a Synergi 2.5 μm Polar-RP, 100 × 2 mm column. nih.gov The separation is achieved using a gradient elution, a technique where the composition of the mobile phase is changed over time to enhance separation efficiency. This particular method employs a mobile phase system consisting of 10% methanol (B129727) in water with 5 mM formic acid (Mobile Phase A) and acetonitrile with 5 mM formic acid (Mobile Phase B). nih.gov The total run time is a relatively short 7 minutes, demonstrating the efficiency of modern HPLC methods. nih.gov
Another validated method for L-Abrine in human urine uses a 6-minute HPLC separation, highlighting the capability for rapid analysis. nih.gov The development process for such methods often involves adjusting parameters like mobile phase gradient, flow rate, and column temperature to achieve optimal peak shape, resolution, and analysis time. researchgate.net
Table 1: Example of an HPLC Gradient Program for L-Abrine Analysis
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 0.5 | 93 | 7 |
| 0.5 - 2.0 | Ramp to 50 | Ramp to 50 |
| 2.0 - 3.1 | 50 | 50 |
| 3.1 - 7.0 | Return to 93 | Return to 7 |
| Data derived from a study on L-Abrine quantification in plasma. nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) Optimization
UHPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity, making it ideal for high-throughput analysis. researchgate.net
A fast and simple UHPLC-MS/MS method for the simultaneous quantitation of L-Abrine and ricinine (B1680626) in plasma and urine has been developed and validated. researchgate.net This method employs a Luna Omega Polar C18 column (50 × 2.1 mm, 1.6 µm) and achieves a chromatographic analysis in just 5 minutes. researchgate.net The mobile phase consists of a gradient of water and acetonitrile, with each containing 0.1% formic acid to aid in the ionization of the analytes for mass spectrometry detection. researchgate.net
Further optimization of UHPLC methods can be seen in a 4.5-minute gradient elution using a reverse-phase C18 column. researchgate.net Such rapid methods are crucial in scenarios requiring the rapid screening of many samples. Optimization involves fine-tuning the gradient slope, flow rate, and temperature to ensure that L-Abrine is fully separated from matrix components that could suppress its ionization in the mass spectrometer. The use of L-Abrine (methyl-D3) as an internal standard is critical in these high-speed methods to correct for any analytical variability. ugr.es
Table 2: Comparison of HPLC and UHPLC Methods for L-Abrine Analysis
| Parameter | HPLC Method nih.gov | UHPLC Method researchgate.net |
| Column | Synergi 2.5 µm Polar-RP, 100 × 2 mm | Luna Omega Polar C18, 50 × 2.1 mm, 1.6 µm |
| Mobile Phase | A: 10% methanol in water + 5 mM formic acidB: Acetonitrile + 5 mM formic acid | A: Water + 0.1% formic acidB: Acetonitrile + 0.1% formic acid |
| Run Time | 7 minutes | 5 minutes |
| Application | Quantification in plasma | Simultaneous quantification in plasma and urine |
Sample Preparation and Matrix Effects in Research Assays
The goal of sample preparation is to extract L-Abrine from its matrix (e.g., urine, plasma, water), remove interfering substances, and concentrate the analyte to improve detection sensitivity. sigmaaldrich.com The complexity of the matrix dictates the required extent of the cleanup.
Solid-Phase Extraction (SPE) Protocols for Complex Matrices
Solid-Phase Extraction (SPE) is a powerful and widely used technique for cleaning up complex samples before chromatographic analysis. sigmaaldrich.com It operates on the principles of chromatography, using a solid sorbent to retain the analyte of interest or the interfering matrix components. lcms.cz
For the analysis of L-Abrine in biological fluids like plasma and urine, SPE is a common pretreatment step. nih.govresearchgate.net One validated method utilizes Strata®-X 30 mg, 1 mL cartridges for this purpose. researchgate.net In another protocol for quantifying L-Abrine in urine, 1-milliliter samples are processed using SPE. nih.gov For environmental samples, such as drinking water, a high-throughput method has been developed using Strata™ X 60-mg sorbent in a 96-well plate format, which allows for the automation and rapid processing of a large number of samples. epa.gov
The development of an SPE protocol involves several key steps:
Conditioning: The sorbent is prepared with a solvent to activate it.
Loading: The sample is passed through the sorbent.
Washing: Interfering compounds are washed away with a solvent that does not elute the analyte.
Elution: The retained L-Abrine is collected using a stronger solvent.
The choice of sorbent and solvents is critical and depends on the physicochemical properties of L-Abrine and the matrix components. The use of an isotopically labeled internal standard like L-Abrine (methyl-D3) added before the SPE step is crucial to correct for any analyte loss during the extraction process. epa.gov
Deproteinization Techniques in Biological Sample Preparation
Biological samples such as plasma and whole blood contain high concentrations of proteins that can interfere with analysis by clogging the chromatographic column or suppressing the analyte signal in the mass spectrometer. Deproteinization is therefore a critical step in sample preparation. researchgate.net
While SPE can remove some proteins, direct deproteinization is often employed first. This is commonly achieved through protein precipitation by adding an organic solvent, such as methanol or acetonitrile, or an acid. A study detailing the analysis of L-Abrine in beverage samples involved a simple pretreatment that included deproteinization followed by SPE. researchgate.net
Another approach for microsamples like dried blood spots (DBS) and dried urine spots (DUS) involves a rapid sample preparation based on extraction in a methanol/water mixture. researchgate.net This single step effectively extracts the analyte while simultaneously precipitating the bulk of the proteins, simplifying the workflow significantly. The resulting supernatant can then be directly injected or further purified by SPE. researchgate.net The efficiency of the deproteinization step is vital for the longevity of the analytical column and the accuracy of the quantitative results.
Analytical Method Validation and Quality Control in Research Settings
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. labmanager.com It is a regulatory requirement and ensures the reliability and consistency of the generated data. clearsynth.comclearsynth.com Quality control (QC) involves the routine monitoring of the analytical process to ensure it remains within specified limits. otsuka.co.jp
For methods quantifying L-Abrine, validation is typically performed according to guidelines from bodies like the European Medicines Agency (EMA). researchgate.net Key validation parameters include:
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. labmanager.com For one UHPLC-MS/MS method, linearity for L-Abrine was established over a wide concentration range. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing spiked samples and is typically expected to be within ±15% (±20% at the lower limit of quantification). researchgate.netlabmanager.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For L-Abrine, LOQs of 0.4 ng/mL in plasma and 2 ng/mL in urine have been reported. researchgate.net
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Quality control in a research setting is maintained by regularly analyzing QC samples—aliquots of a pooled matrix containing known concentrations of the analyte—alongside the unknown samples. nih.gov For L-Abrine analysis, these are typically prepared at low, medium, and high concentrations to cover the calibration range. researchgate.net The use of L-Abrine (methyl-D3) as an internal standard is a cornerstone of quality control in mass spectrometric methods, as it compensates for variations in sample preparation, injection volume, and instrument response. fujifilm.comlabstandards.eu
Table 3: Validated Parameters for a UHPLC-MS/MS Method for L-Abrine
| Validation Parameter | Finding | Reference |
| Guideline | European Medicines Agency (EMA) | researchgate.net |
| Linearity Range | 0.25 - 500.0 ng/mL | researchgate.net |
| Precision (RSD) | Max 19.9% for LLOQ, 9.6% for QC | researchgate.net |
| Accuracy | Within ± 5.6% of nominal concentrations | researchgate.net |
| LLOQ (Plasma) | 0.4 ng/mL | researchgate.net |
| LLOQ (Urine) | 2 ng/mL | researchgate.net |
Applications in Biochemical and Metabolic Pathway Research
Tracing Metabolic Fates and Fluxes with Deuterated L-Abrine
Stable isotope-labeled amino acids, such as L-Abrine (methyl-d3), are powerful instruments in metabolomics for tracking the course of metabolic pathways and understanding the flow of nutrients within an organism. creative-peptides.com The incorporation of a deuterium-labeled methyl group provides a distinct mass signature that can be detected using mass spectrometry, enabling researchers to distinguish the tracer molecule and its metabolic products from their endogenous, unlabeled counterparts. ckisotopes.com This high-precision technology is instrumental in studying the synthesis and degradation of proteins and the interactions between drugs and biomolecules. creative-peptides.com
Elucidation of Neurotransmitter Synthesis and Degradation Pathways
The structural relationship of L-abrine to L-tryptophan, a key precursor in the synthesis of the neurotransmitter serotonin (B10506), suggests its potential utility in studying neurotransmitter pathways. nih.govmdpi.com Research has indicated that unlike tryptophan, L-abrine does not appear to affect sleep or wakefulness in rats, pointing to a divergence in their neuroactive properties. caymanchem.com The use of deuterated L-abrine could help to further delineate these differences and explore how N-methylation affects the entry and metabolism of tryptophan-like compounds within the central nervous system. By tracking the metabolic fate of L-Abrine (methyl-d3), researchers could potentially identify novel metabolic pathways or interactions with neurotransmitter systems that are distinct from those of L-tryptophan. The analysis of neurotransmitter pathways often involves the use of polygenic risk scores and the study of specific gene expression, where labeled compounds can serve as valuable tools for validating metabolic consequences. nih.govmdpi.comfrontiersin.org
Studies on Protein Interactions and Turnover Dynamics
Stable isotope-labeled amino acids are fundamental to the study of protein turnover, which encompasses the simultaneous processes of protein synthesis and breakdown. creative-peptides.com The general methodology involves introducing a labeled amino acid into a biological system and measuring its incorporation into proteins over time using mass spectrometry. creative-peptides.com This allows for the calculation of protein synthesis rates and provides insights into the dynamics of protein metabolism. While specific studies detailing the use of L-Abrine (methyl-d3) for measuring protein turnover are not prominent in the literature, the established use of other labeled amino acids in this field provides a clear precedent for its potential application. creative-peptides.combiorxiv.org The technique, often referred to as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), is a powerful quantitative proteomic strategy. creative-peptides.com
Enzymatic Transformations and Substrate Specificity Studies
L-Abrine and its deuterated form are valuable substrates for studying the activity and specificity of certain enzymes, particularly those involved in the metabolism of N-methylated amino acids.
Characterization of N-Methyltryptophan Oxidase (MTOX) Activity
N-Methyltryptophan oxidase (MTOX), a flavoenzyme found in Escherichia coli, catalyzes the oxidative demethylation of N-methyl-L-tryptophan. nih.govnih.gov L-Abrine is an optimal substrate for this enzyme. researchgate.net The reaction involves the oxidative deamination of L-abrine, utilizing oxygen as an electron acceptor, to produce L-tryptophan, formaldehyde (B43269), and hydrogen peroxide. nih.gov MTOX exhibits a high catalytic efficiency with N-methyl-L-tryptophan (kcat = 4600 min⁻¹). nih.gov While it can oxidize other secondary amino acids like sarcosine, it does so at a much slower rate. nih.gov The enzyme can also act on carbinolamines, which are formed from the reaction of an amino acid with an aldehyde. nih.gov
Studies on MTOX have revealed that it can form complexes with various aromatic carboxylates, with the stability of the complex being influenced by the side chain length of the ligand. nih.gov This indicates a specific binding pocket geometry that favors substrates like L-abrine. The use of L-Abrine (methyl-d3) in such studies can provide deeper insights into the kinetic isotope effects of the enzymatic reaction, helping to elucidate the reaction mechanism in greater detail.
Table 1: Substrate Specificity of N-Methyltryptophan Oxidase (MTOX)
| Substrate | Relative Activity | Reference |
| N-Methyl-L-tryptophan | High | nih.gov |
| Sarcosine | Low | nih.govnih.gov |
| Carbinolamines | Low | nih.gov |
| N-Benzylglycine | Inhibitor | nih.gov |
Role of Tryptophanase in L-Abrine Biochemical Conversion
Tryptophanase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the cleavage of L-tryptophan into indole (B1671886), pyruvate, and ammonia. nih.govebi.ac.uk In a two-step enzymatic process, L-abrine can be converted to these final products. First, MTOX converts L-abrine to L-tryptophan. nih.gov Subsequently, tryptophanase acts on the newly formed L-tryptophan to produce indole, ammonia, and pyruvate. nih.gov This coupled enzymatic reaction has been utilized to develop a rapid detection method for L-abrine. nih.govuniprot.org For this reaction to occur, both MTOX and tryptophanase must be present. nih.gov The optimal pH for the combined enzymatic activity is around 8.0. nih.gov
The mechanism of tryptophanase involves several steps, including the formation of an external aldimine with the PLP cofactor, abstraction of the α-proton, and elimination of the indole group. ebi.ac.uk The use of L-Abrine (methyl-d3) as a precursor allows for the production of labeled L-tryptophan, which can then be used to study the kinetics and mechanism of the tryptophanase reaction in more detail.
Table 2: Products of the Coupled MTOX-Tryptophanase Reaction with L-Abrine
| Enzyme(s) | Substrate | Products | Reference |
| MTOX | L-Abrine | L-Tryptophan, Formaldehyde, Hydrogen Peroxide | nih.gov |
| Tryptophanase | L-Tryptophan | Indole, Pyruvate, Ammonia | nih.gov |
| MTOX + Tryptophanase | L-Abrine | Indole, Pyruvate, Ammonia, Formaldehyde, Hydrogen Peroxide | nih.gov |
Research into L-Abrine Degradation Pathways
The biodegradation of L-Abrine has been a subject of scientific inquiry, particularly focusing on enzymatic pathways in microorganisms. Research has successfully identified a two-step enzymatic process for its breakdown, primarily investigated using enzymes derived from Escherichia coli. nih.govnih.gov This pathway is significant for understanding the metabolic fate of N-methylated amino acids and has practical applications in developing detection methods for L-Abrine, which serves as a biomarker for the highly toxic protein abrin (B1169949). nih.govresearchgate.net
The degradation is initiated by the enzyme N-methyltryptophan oxidase (MTOX), which was discovered to use L-Abrine as its optimal substrate. nih.gov MTOX catalyzes the oxidative deamination of L-Abrine. nih.gov This initial step yields L-tryptophan, formaldehyde, and hydrogen peroxide as products. nih.gov Following this, the enzyme tryptophanase acts on the newly formed L-tryptophan. Tryptophanase degrades L-tryptophan into indole, pyruvate, and ammonia. nih.govasm.org
Studies have demonstrated that both MTOX and tryptophanase are essential for the complete degradation of L-Abrine to indole and ammonia; incubating L-Abrine with either enzyme alone does not result in these end products. nih.govresearchgate.net This enzymatic cascade provides a clear and defined pathway for the catabolism of L-Abrine.
Enzymatic Degradation of L-Abrine
| Enzyme | Substrate | Products | Reference |
|---|---|---|---|
| N-methyltryptophan oxidase (MTOX) | L-Abrine | L-Tryptophan, Formaldehyde, Hydrogen Peroxide | nih.gov |
Quantitative Proteomics and Metabolomics Research Utilizing Isotopic Labeling
Isotopically labeled compounds are indispensable in modern quantitative proteomics and metabolomics for their ability to serve as internal standards, ensuring high precision and accuracy. eurisotop.com L-Abrine (methyl-D3), with its deuterium-labeled methyl group, is specifically designed for use in mass spectrometry-based analyses, where it can be distinguished from its naturally occurring, unlabeled counterpart by its higher mass. fujifilm.comreertech.com
Application in Metabolomics Profiling and Pathway Reconstruction
In metabolomics, which aims to quantify the complete set of small-molecule metabolites in a biological sample, L-Abrine (methyl-D3) functions as a robust internal standard. nih.gov When analyzing complex mixtures like plasma or urine, variations can arise during sample preparation and instrument analysis. Adding a known quantity of an isotopically labeled standard like L-Abrine (methyl-D3) at the beginning of the workflow allows researchers to correct for these variations, a process known as isotope dilution mass spectrometry. researchgate.net
For instance, in a study investigating metabolic biomarkers for different molecular subtypes of breast cancer, L-Abrine (methyl-D3) monohydrate was used as one of the internal standards to ensure the reliability of the quantification of metabolites in plasma samples. mdpi.com By providing an accurate measurement of endogenous metabolites, this approach helps in identifying dysregulated metabolic pathways, such as those related to amino acid metabolism, which are often altered in cancer. mdpi.commdpi.com This precise quantification is crucial for reconstructing metabolic pathways and understanding the biochemical changes associated with a disease state. mdpi.com
Use of L-Abrine (methyl-D3) as an Internal Standard in Metabolomics
| Research Area | Biological Matrix | Purpose | Reference |
|---|---|---|---|
| Breast Cancer Biomarker Discovery | Human Plasma | Internal standard for LC-HRMS-based metabolomics profiling. | mdpi.com |
| Vitamin D Deficiency in Pregnancy | Not specified | Internal standard for targeted metabolomics profiling. | mdpi.com |
Use in Stable Isotope Labeling of Mammals (SILAM) for Proteomic Analysis
Stable Isotope Labeling of Mammals (SILAM) is a powerful technique for in vivo quantitative proteomic analysis. nih.govnih.gov The method involves feeding a rodent a diet in which a specific essential amino acid is completely replaced by its heavy isotope-labeled version (e.g., ¹³C-labeled lysine) or using a food source globally enriched in a heavy isotope (e.g., ¹⁵N-Spirulina). eurisotop.comisotope.comresearchgate.net This process labels the entire proteome of the animal. ckisotopes.comnih.gov Tissues from this "heavy" animal can then be used as an internal standard, mixed with samples from an unlabeled "light" animal (e.g., a control vs. a disease model), to provide highly accurate relative quantification of thousands of proteins simultaneously. researchgate.netsilantes.com
While SILAM relies on the metabolic incorporation of labeled essential amino acids into newly synthesized proteins, the role of L-Abrine (methyl-D3) in this context is different. L-Abrine is not a proteinogenic amino acid and is not used as a dietary supplement to label the entire proteome. Instead, isotopically labeled forms of L-Abrine, such as ¹³C¹²H³-L-Abrine or L-Abrine (methyl-D3), are critical for the targeted quantification of L-Abrine itself within a biological system, which may also be undergoing SILAM-based analysis for its proteome. researchgate.netoup.com
For example, in toxicological studies, L-Abrine is a key biomarker for exposure to the toxin abrin. researchgate.netnih.gov To accurately measure its concentration and excretion in urine following exposure, a validated method using ¹³C¹²H³-L-Abrine as an internal standard was developed. researchgate.net This allowed for precise quantification in rat urine, demonstrating that the biomarker is predominantly excreted within the first 24 hours. oup.com Therefore, while not a SILAM labeling agent for global proteomics, L-Abrine (methyl-D3) and similar isotopic analogs are essential tools for specific, quantitative biomarker analysis in studies that may run concurrently with or complementary to SILAM experiments.
Mechanistic Investigations Employing Deuterium Isotope Effects
Kinetic Isotope Effect (KIE) Studies in Biochemical Reaction Mechanismsnih.gov
The Kinetic Isotope Effect (KIE) is the change observed in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes. wikipedia.org For L-Abrine (methyl-d3), the focus is on the secondary KIE, as the C-D bonds are not typically broken during the reactions of interest but their vibrational frequencies influence the energy of the transition state. researchgate.net
The C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond due to the greater mass of deuterium (B1214612). This difference in vibrational energy can alter the activation energy of a reaction. The magnitude of the KIE (kH/kD, the ratio of the rate constant for the light isotopologue to the heavy one) provides insight into the structure of the reaction's transition state. numberanalytics.com
Normal KIE (kH/kD > 1): The reaction is faster with the lighter isotope (hydrogen). This typically occurs when the vibrational force constants are weaker in the transition state compared to the ground state.
Inverse KIE (kH/kD < 1): The reaction is faster with the heavier isotope (deuterium). This is often observed in reactions where the transition state is more sterically constrained or "tighter" than the reactant state, leading to an increase in the vibrational force constants of the C-H(D) bonds. cdnsciencepub.commdpi.com
In the context of enzymatic methyl transfer, an inverse KIE is often indicative of a tight, SN2-type transition state where the methyl group is simultaneously interacting with both the donor and acceptor molecules. nih.govacs.org Studies on enzymes that catalyze methyl transfer from S-adenosyl-L-methionine (AdoMet) provide excellent models for understanding how L-Abrine (methyl-d3) could be used. For example, research on catechol-O-methyltransferase (COMT) revealed a significant inverse secondary deuterium KIE, suggesting a highly compressed and constrained SN2 transition state during methyl transfer. nih.gov
Elucidation of Enzyme Catalysis Mechanisms and Reaction Intermediates
KIE studies using isotopically labeled substrates like L-Abrine (methyl-d3) are a cornerstone for elucidating the detailed mechanisms of enzyme catalysis. numberanalytics.comlongdom.org By measuring how the isotopic substitution affects reaction kinetics, researchers can distinguish between proposed mechanistic pathways and identify rate-limiting steps. unl.edu
The use of a deuterated methyl group can help determine if methyl group transfer, or a conformational change preceding it, is the rate-determining step in an enzymatic reaction. researchgate.net If a significant KIE is observed, it implies that the geometry around the methyl group is changing during the slowest step of the reaction. This information is critical for building a complete picture of the catalytic cycle. umich.edunih.gov For instance, in multi-step enzymatic reactions, KIEs can help determine whether the mechanism is concerted (all bonds are broken and formed in a single step) or stepwise (involving one or more reaction intermediates). unl.edu
An enzyme that acts on L-Abrine is N-methyltryptophan oxidase (MTOX). A mechanistic study of MTOX using L-Abrine (methyl-d3) could reveal the nature of the transition state for its oxidative deamination reaction. An inverse KIE would suggest a sterically constrained transition state, providing valuable data for understanding how the enzyme achieves its catalytic power.
Research Models and Experimental Systems
In Vitro Experimental Models for L-ABRINE (METHYL-D3) Studies
In vitro studies involving L-abrine (methyl-d3) primarily leverage its properties as a stable isotope-labeled internal standard for analytical chemistry, particularly in the field of metabolomics. These experimental models are essential for developing and validating methods to detect and quantify L-abrine and other metabolites in biological matrices.
A key application is in the analysis of plasma samples using liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.govresearchgate.net In these setups, L-abrine (methyl-d3) is added to the sample extract at a known concentration. nih.govresearchgate.net This allows for the accurate quantification of endogenous L-abrine and other analytes by correcting for variations in sample preparation and instrument response. For instance, in studies aimed at identifying metabolic biomarkers for breast cancer subtypes, L-abrine (methyl-d3) monohydrate was used as one of the internal standards to ensure the reliability of the metabolomic data. nih.govresearchgate.netugr.es
Another in vitro application involves the use of microbial enzymes for the detection of L-abrine. Research has shown that N-methyltryptophan oxidase (MTOX) and tryptophanase can be used to detect L-abrine by converting it to indole (B1671886) and ammonia. nih.gov While these studies did not specifically use the methyl-d3 labeled form, they establish an enzymatic basis that could be adapted for isotopic dilution assays. In such a system, L-abrine (methyl-d3) could serve as a substrate for kinetic studies or as a standard for quantifying the enzymatic reaction's efficiency.
The development of analytical methods for detecting abrin (B1169949) exposure also relies on in vitro models. L-abrine is a recognized biomarker for abrin poisoning. researchgate.netcaymanchem.comnih.govnih.gov The synthesis of isotopically labeled standards like ¹³C₁²H₃-L-abrine has been crucial for enhancing the accuracy and reproducibility of methods for quantifying L-abrine in human urine. researchgate.netnih.gov These methods often involve solid-phase extraction of urine samples followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS). nih.gov The use of L-abrine (methyl-d3) in these assays would serve the same critical purpose of an internal standard.
Table 1: In Vitro Experimental Models and Findings for L-ABRINE (METHYL-D3)
| Experimental Model | Application | Key Findings |
|---|---|---|
| LC-HRMS Metabolomics | Internal standard for plasma metabolite analysis. nih.govresearchgate.net | Enables accurate quantification of metabolites by correcting for analytical variability. nih.govresearchgate.net Used in biomarker discovery for breast cancer. nih.govresearchgate.net |
| Enzymatic Assays | Potential for isotopic dilution assays using MTOX and tryptophanase. nih.gov | Provides a basis for developing quantitative assays for L-abrine. nih.gov |
| Analytical Method Validation | Internal standard for quantifying L-abrine as a biomarker for abrin exposure in urine. researchgate.netnih.gov | Enhances accuracy and reproducibility of detection methods. researchgate.netnih.gov |
In Vivo Experimental Models in Basic Research (Non-Clinical Applications)
In vivo research utilizing L-abrine (methyl-d3) is primarily focused on its application as a tracer or internal standard in non-clinical studies, particularly in animal models. These studies often aim to understand the pharmacokinetics of L-abrine or to use it as a biomarker for exposure to the toxic protein abrin. researchgate.netnih.gov
Rat models have been instrumental in this area. For example, in studies investigating abrin poisoning, Wistar rats were used to monitor the urinary concentration of L-abrine following exposure. nih.gov The development and validation of an analytical method for quantifying L-abrine in rat urine were enhanced by the synthesis and use of a ¹³C₁²H₃-L-abrine internal standard. nih.gov This stable isotope-labeled compound allows for precise measurement of L-abrine excretion over time, providing critical data on the biomarker's clearance rate. nih.gov Such studies have indicated that L-abrine can be suitably quantified within 24 hours post-exposure. nih.gov
Another area of in vivo research involves the study of L-abrine's metabolic effects. In rats fed a tryptophan-deficient diet, L-abrine has been shown to promote growth. caymanchem.com However, unlike its parent compound L-tryptophan, it does not appear to affect sleep or wakefulness in rats. caymanchem.com While these specific studies did not explicitly use the methyl-d3 labeled form, the use of L-abrine (methyl-d3) as a tracer in future in vivo metabolic studies could elucidate the pathways through which L-abrine exerts its effects.
Furthermore, in vivo studies have explored the sedative and synergistic effects of abrine (B1665380). In one study, abrine was shown to decrease the latency period and enhance the sleep duration induced by thiopental (B1682321) sodium in mice, suggesting a sedative effect. researchgate.net This effect was proposed to be mediated through the GABAergic system. researchgate.net The use of L-abrine (methyl-d3) in such studies could help in precisely quantifying the compound's distribution and metabolism within the central nervous system.
Table 2: In Vivo Experimental Models and Findings in Basic Research for L-ABRINE (METHYL-D3)
| Experimental Model | Application | Key Findings |
|---|---|---|
| Rat Model (Wistar) | Pharmacokinetic study of L-abrine as an abrin exposure biomarker. nih.gov | L-abrine is rapidly excreted, with quantification feasible within 24 hours post-exposure. nih.gov |
| Rat Model | Investigation of metabolic effects. caymanchem.com | L-abrine promotes growth in tryptophan-deficient rats without affecting sleep patterns. caymanchem.com |
| Mouse Model | Evaluation of sedative and synergistic effects. researchgate.net | Abrine exhibits sedative properties, potentially through the GABAergic system. researchgate.net |
Integration of Bioinformatics and In Silico Modeling in Research
Bioinformatics and in silico modeling are increasingly being integrated into the study of compounds like L-abrine, providing insights that complement experimental data. While direct in silico studies on L-abrine (methyl-d3) are not extensively documented, the approaches applied to its parent compound, L-abrine, are highly relevant.
One significant application of in silico modeling is in predicting the interaction of L-abrine with biological targets. For instance, molecular docking studies have been used to investigate the binding affinity of abrine to the GABAA receptor, which was predicted to be -7.4 kcal/mol. researchgate.net This finding supports the in vivo observation of abrine's sedative effects and suggests a mechanism of action involving the GABAergic system. researchgate.net Similar in silico approaches could be used to predict how the methyl-d3 labeling of L-abrine might influence its receptor binding or metabolic fate.
In silico tools are also employed for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. unife.it Such predictions are valuable in the early stages of research to forecast the pharmacokinetic and toxicological profile of a substance. For L-abrine, ADMET prediction could help in designing more efficient in vivo studies and in understanding its potential as a therapeutic agent or a toxin biomarker.
Furthermore, bioinformatics databases are crucial for contextualizing experimental findings. For example, the Comparative Toxicogenomics Database can be used to identify potential gene targets of abrine and to explore its role in various diseases. researchgate.net This information can then be used to guide further in vitro and in vivo experiments. The integration of data from genome and pathway databases like NCBI, Ensembl, KEGG, and ExPASy is fundamental to building metabolic network models. mdpi.com
Table 3: Integration of Bioinformatics and In Silico Modeling for L-ABRINE Research
| Approach | Application | Potential Insights for L-ABRINE (METHYL-D3) |
|---|---|---|
| Molecular Docking | Predicting binding affinity to biological targets (e.g., GABAA receptor). researchgate.net | Understanding receptor interactions and potential pharmacological effects. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicological properties. unife.it | Guiding experimental design and assessing safety profiles. |
| Bioinformatics Databases | Identifying gene targets and associated pathways. researchgate.netmdpi.com | Elucidating mechanisms of action and biological roles. |
Multi-Omics Analysis Pipelines for Comprehensive Metabolic Network Reconstruction
The reconstruction of metabolic networks is a complex process that benefits immensely from the integration of multiple "omics" data types, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.comfrontiersin.orgnih.gov While specific multi-omics pipelines for L-abrine (methyl-d3) are not detailed in the available literature, the general principles of metabolic network reconstruction are applicable.
The process typically begins with a draft reconstruction based on the genome annotation of the organism of interest and information from biochemical databases. nih.gov This draft is then manually curated and refined using data from various omics platforms. frontiersin.orgresearchgate.net For example, transcriptomic and proteomic data can confirm the expression of enzymes involved in specific metabolic pathways, while metabolomic data, which would include the quantification of L-abrine using its methyl-d3 labeled standard, provides direct evidence of the presence and concentration of metabolites within those pathways. nih.govresearchgate.netfrontiersin.org
In the context of L-abrine, a multi-omics approach could be used to understand its metabolism and its impact on the broader metabolic network. For instance, in a study of an organism that produces L-abrine, integrating transcriptomic data could reveal the expression levels of the genes encoding the enzymes responsible for its synthesis. Proteomic analysis could then confirm the presence and abundance of these enzymes. Metabolomic analysis, using L-abrine (methyl-d3) as an internal standard, would provide precise measurements of L-abrine levels under different conditions.
This integrated data can then be used to build and refine a genome-scale metabolic model (GSMM). frontiersin.orgnih.gov These models can be used for in silico simulations to predict metabolic fluxes and to understand how perturbations, such as the introduction of L-abrine, might affect the entire metabolic system. mdpi.comnih.gov This approach has been successfully used to study the metabolism of various organisms and to identify key metabolic pathways and potential drug targets. mdpi.comfrontiersin.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| L-ABRINE (METHYL-D3) |
| L-Abrine |
| L-Tryptophan |
| Indole |
| Ammonia |
| Thiopental sodium |
| Diazepam |
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Routes for Complex Deuterated L-Abrine Analogs
The synthesis of deuterated compounds is a cornerstone of stable isotope labeling studies. While L-Abrine (methyl-D3) is commercially available, the future demands more complex and strategically labeled analogs to probe finer aspects of metabolic pathways and drug metabolism. ckisotopes.comeurisotop.comreertech.com
Current synthetic strategies for deuterated molecules often involve conventional methods starting from deuterated precursors or direct hydrogen-isotope exchange (HIE). researchgate.net Recent progress has focused on developing more efficient, selective, and scalable methodologies. For instance, visible-light photocatalytic deuteration using inexpensive deuterium (B1214612) sources like heavy water (D₂O) is a promising green chemistry approach. researchgate.net Additionally, advancements in flow chemistry are enabling the synthesis of deuterated compounds with high precision and control, which could be adapted for L-abrine analogs. researchgate.netcolab.wsnih.gov
Future research will likely focus on:
Site-Selective Deuteration: Developing methods to introduce deuterium atoms at specific, metabolically interesting positions on the L-abrine molecule beyond the methyl group. This would allow for more detailed studies of its metabolic fate and the kinetic isotope effect.
Multi-Deuterated Analogs: Synthesizing analogs with a higher degree of deuteration (e.g., on the indole (B1671886) ring or the propanoic acid side chain) to create a panel of standards with different mass shifts for multiplexed analyses.
Combinatorial Synthesis: Employing automated, high-throughput synthesis platforms to generate a library of diverse deuterated L-abrine analogs with various functional modifications. nih.gov This would accelerate the discovery of new tracers and internal standards for a broader range of applications.
Biocatalytic Routes: Exploring enzymatic or microbial systems for the synthesis of deuterated L-abrine analogs, potentially offering high stereoselectivity and reduced reliance on harsh chemical reagents.
A comparison of potential synthetic strategies is outlined below:
| Synthetic Strategy | Advantages | Challenges | Potential for L-Abrine Analogs |
| Photocatalytic Deuteration | Mild conditions, use of inexpensive D₂O, high efficiency. researchgate.net | Substrate scope limitations, potential for side reactions. | High potential for creating a variety of ring- and chain-deuterated analogs. |
| Flow Chemistry | Precise control over reaction, improved safety, scalability. nih.gov | Initial setup cost, potential for clogging with heterogeneous catalysts. | Ideal for optimizing and scaling the production of specific, complex analogs. |
| Metal-Catalyzed H/D Exchange | Can achieve high levels of deuteration (perdeuteration). europa.euepj-conferences.org | Harsh conditions (high temperature/pressure), expensive catalysts. | Useful for producing highly deuterated standards for specialized applications. |
| Biocatalysis | High selectivity, environmentally friendly, mild conditions. mit.edu | Enzyme availability and stability, lower product yields. | Promising for synthesizing chiral-specific and complex functionalized analogs. |
Integration with Advanced Imaging and Sensing Technologies
While L-Abrine (methyl-D3) is primarily used in separation-based techniques like LC-MS, its integration with imaging and sensing technologies opens new avenues for in-situ and real-time analysis.
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI imaging, allow for the spatial visualization of molecules directly in tissue sections. ckisotopes.com The use of stable isotope-labeled standards like L-Abrine (methyl-D3) in MSI could enable the quantitative mapping of abrin (B1169949) exposure biomarkers within specific tissues or even single cells, providing unprecedented insight into toxicokinetics and local cellular responses.
Biosensors: The development of rapid, portable biosensors for L-abrine detection is critical for on-site screening in cases of suspected abrin exposure. Research has demonstrated the feasibility of enzyme-based colorimetric assays that can detect L-abrine in food and beverage samples within minutes. nih.gov Future work could involve:
Developing electrochemical or fluorescent biosensors with higher sensitivity and specificity. researchgate.netbiosensor2024.com
Integrating these sensors into microfluidic "lab-on-a-chip" devices for automated, high-throughput screening.
Utilizing L-Abrine (methyl-D3) and other analogs to calibrate these sensors and validate their performance against the gold-standard MS methods.
Advancements in High-Throughput Analytical Methodologies for Complex Matrices
The primary application of L-Abrine (methyl-D3) is as an internal standard to ensure accuracy and precision in quantitative analysis. creative-peptides.com The demand for analyzing large numbers of samples in clinical diagnostics, environmental monitoring, and forensic toxicology necessitates high-throughput methods. epa.gov
Advancements in this area include:
Ultra-High Performance Liquid Chromatography (UHPLC)-MS/MS: UHPLC significantly reduces analysis time (e.g., chromatographic runs in under 5 minutes) compared to conventional HPLC, enabling faster sample throughput without compromising separation efficiency. researchgate.netresearchgate.net
Automated Sample Preparation: The use of 96-well solid-phase extraction (SPE) plates and robotic liquid handlers minimizes manual error and dramatically increases the number of samples that can be processed. epa.govmdpi.com
Direct Analysis Techniques: Ambient ionization methods like Direct Analysis in Real Time (DART-MS) can further accelerate analysis by reducing or eliminating the need for chromatographic separation, offering analysis times of as little as one minute per sample.
A study validating a UHPLC-MS/MS method for L-abrine quantification reported the following performance characteristics, demonstrating the sensitivity and speed of modern analytical platforms. researchgate.net
| Parameter | Matrix | Value |
| Lower Limit of Quantification (LLOQ) | Plasma | 0.4 ng/mL |
| Lower Limit of Quantification (LLOQ) | Urine | 2.0 ng/mL |
| Chromatographic Run Time | - | 5 minutes |
Exploration of Undiscovered Biochemical Roles and Interactions of L-ABRINE (METHYL-D3)
The established role of L-abrine is as a specific biomarker for exposure to abrin toxin. nih.govglpbio.com However, its structural similarity to tryptophan suggests potential interactions with biological pathways involving this essential amino acid. The use of L-Abrine (methyl-D3) as a tracer in metabolomics studies can help elucidate these roles.
Future research directions include:
Metabolic Fate Mapping: Using L-Abrine (methyl-D3) in stable isotope tracing experiments to track its uptake, distribution, and biotransformation in various cell models and organisms. This could reveal if L-abrine or its metabolites interact with tryptophan-related pathways, such as serotonin (B10506) or kynurenine (B1673888) synthesis.
Biomarker for Other Conditions: Untargeted metabolomics studies have tentatively identified L-abrine in connection with conditions beyond toxin exposure, such as breast cancer and ischemic stroke, where it was used as part of a panel of internal standards. mdpi.comugr.es Further investigation is needed to confirm if endogenous L-abrine levels are altered in these diseases and what the pathological significance might be.
Enzyme Interaction Studies: Investigating the interaction of L-abrine with enzymes involved in tryptophan metabolism. For example, studies have already utilized enzymes like N-methyltryptophan oxidase and tryptophanase to degrade L-abrine for detection purposes. nih.gov Exploring its potential as an inhibitor or substrate for other enzymes could uncover new biological functions.
Addressing Challenges in Stable Isotope Research and Data Interpretation
Despite the power of stable isotope labeling, several challenges remain, particularly in the context of large-scale metabolomics studies. researchgate.net
Data Analysis Bottlenecks: The vast and complex datasets generated by high-resolution mass spectrometry require sophisticated computational tools for peak detection, alignment, and isotope pattern analysis. nih.gov While software like XCMS and MAVEN have been developed, there is a continuous need for more intuitive and powerful algorithms to streamline data interpretation and visualize metabolic fluxes. nih.gov
Analytical Variability: Instrument drift, matrix effects, and sample preparation can introduce non-biological variation that obscures true metabolic differences. github.io The use of internal standards like L-Abrine (methyl-D3) is crucial to correct for this variability. scispace.comfrontlinegenomics.com The "Best-Matched Internal Standard (B-MIS)" approach, where the most suitable internal standard is chosen post-acquisition for each analyte, is an emerging strategy to improve data normalization. github.io
Metabolite Identification: Confidently identifying unknown metabolites in untargeted studies remains a significant hurdle. Stable isotope labeling can aid in this process by providing additional information (e.g., the number of carbon atoms in a molecule), but it is not a complete solution. researchgate.netfrontiersin.org
Future advancements will rely on the integration of multi-omics data, the development of machine learning algorithms for pattern recognition, and the expansion of curated spectral libraries that include a wider range of deuterated standards. ugr.es
Q & A
Q. What are the key identifiers and structural properties of L-ABRINE (METHYL-D3)?
L-ABRINE (METHYL-D3) is a stable isotope-labeled amino acid with a molecular weight of 221.27 g/mol. Its deuterated methyl group (D3) replaces the natural hydrogen atoms, making it valuable for isotopic tracing in metabolic studies. Key identifiers include CAS RN 63546-27-0 (for related analogs) and synonyms like L-Alanine-d3, though its exact structure differs from alanine derivatives . Physical properties (e.g., solid state, storage at 0°C–6°C) align with stable isotope handling protocols .
Q. How is L-ABRINE (METHYL-D3) applied in proteomic and metabolomic studies?
It serves as an internal standard in mass spectrometry (MS) to quantify amino acid flux, protein turnover, and metabolic pathway dynamics. Researchers use it to normalize data by spiking samples with known concentrations, reducing variability in MS signal detection . Methodologically, ensure isotopic purity (e.g., 99 atom% D) to avoid interference from natural abundance isotopes .
Q. What safety protocols are recommended for handling L-ABRINE (METHYL-D3)?
While classified as non-hazardous (NFPA and HMIS ratings: 0/0/0), standard lab precautions apply: use gloves resistant to organic solvents, avoid inhalation/ingestion, and store in cool, dry conditions. Contamination risks are minimal but require mechanical cleanup if spills occur .
Advanced Research Questions
Q. How can isotopic dilution effects be mitigated when using L-ABRINE (METHYL-D3) in vivo?
Isotopic dilution arises when endogenous unlabeled compounds dilute the tracer. To address this:
- Dose Optimization: Calculate tracer amounts based on baseline metabolite pools (e.g., via prior metabolomic profiling).
- Kinetic Modeling: Use compartmental models to correct for dilution rates in dynamic systems.
- Validation: Compare results with complementary techniques (e.g., 13C-labeled analogs) to confirm accuracy .
Q. What experimental design considerations are critical for metabolic flux analysis (MFA) using L-ABRINE (METHYL-D3)?
- Time-Resolved Sampling: Collect samples at multiple time points to capture flux dynamics.
- Control Experiments: Include unlabeled controls to distinguish natural isotope background from tracer incorporation.
- Analytical Precision: Use high-resolution MS (e.g., Orbitrap) to resolve D3 from natural isotopes (e.g., 13C, 15N) .
Q. How do researchers validate the stability of L-ABRINE (METHYL-D3) under varying pH and temperature conditions?
- Accelerated Degradation Studies: Incubate the compound at extreme pH (e.g., 2–12) and temperatures (e.g., 4°C–40°C) to assess structural integrity via NMR or MS.
- Isotopic Exchange Checks: Monitor deuterium loss in aqueous solutions using isotopic ratio monitoring .
Q. What statistical approaches resolve contradictions in tracer incorporation data?
- Error Propagation Analysis: Quantify uncertainties in MS signal intensity and dilution corrections.
- Bayesian Modeling: Integrate prior kinetic data to refine flux estimates when experimental noise is high.
- Reproducibility Tests: Replicate experiments across independent batches to identify systemic vs. random errors .
Methodological Best Practices
- Literature Review: Use academic databases (e.g., PubMed, SciFinder) with search terms like "stable isotope-labeled amino acids" and "metabolic flux analysis" to avoid non-academic sources .
- Data Reporting: Follow abstract guidelines: state hypotheses, methods (e.g., MS parameters), results (with significant figures), and implications (e.g., metabolic pathway revisions) .
- Reproducibility: Document storage conditions, sample preparation steps, and instrument calibration details to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
